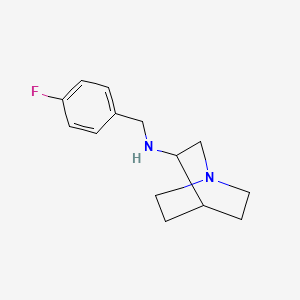

N-(4-Fluorobenzyl)quinuclidin-3-amine

Descripción

N-(4-Fluorobenzyl)quinuclidin-3-amine is a secondary amine compound featuring a quinuclidine core substituted with a 4-fluorobenzyl group at the 3-position. Quinuclidine, a bicyclic amine with a rigid structure, is known for its conformational stability, which enhances binding affinity in medicinal chemistry applications . This compound is commercially available (purity: 97%) but currently listed as discontinued by suppliers like CymitQuimica, with a 1g quantity priced at ¥1624.00 .

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2/c15-13-3-1-11(2-4-13)9-16-14-10-17-7-5-12(14)6-8-17/h1-4,12,14,16H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXHPSVOSUKGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)quinuclidin-3-amine typically involves the formation of the bicyclic core followed by the introduction of the 4-fluoro-benzyl group. One common method involves the reaction of a suitable bicyclic amine precursor with a 4-fluoro-benzyl halide under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Fluorobenzyl)quinuclidin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-Fluorobenzyl)quinuclidin-3-amine is primarily studied for its potential therapeutic applications:

- Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter systems, particularly as an antimuscarinic agent. This property makes it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease by influencing cholinergic signaling pathways .

- Acetylcholinesterase Inhibition : Research indicates that derivatives of this compound may act as acetylcholinesterase inhibitors, potentially increasing acetylcholine levels in the brain and alleviating cognitive deficits associated with neurodegenerative diseases .

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of pharmaceutical agents. Notably, it is involved in the production of pimavanserin, a drug used to treat hallucinations and delusions associated with Parkinson's disease psychosis. The synthesis process includes reacting this compound with isocyanic acid to form high-purity derivatives .

Chiral Ligand Applications

The compound's chiral nature allows it to be utilized as a chiral ligand in asymmetric synthesis. This application is crucial in developing more efficient chemical reactions in various synthetic pathways .

| Activity | Description |

|---|---|

| Antimuscarinic | High affinity for M receptors; potential treatment for bladder disorders |

| Acetylcholinesterase Inhibition | May alleviate cognitive deficits in Alzheimer's disease |

| Chiral Ligand | Used in asymmetric synthesis; enhances efficiency in chemical reactions |

Case Study: Acetylcholinesterase Inhibition

A study explored the derivatives of this compound as potential acetylcholinesterase inhibitors. The findings revealed that certain derivatives significantly inhibited the enzyme activity, leading to increased acetylcholine levels crucial for cognitive functions like memory and learning. This underscores the therapeutic potential of this compound in addressing cognitive disorders .

Mecanismo De Acción

The mechanism of action of N-(4-Fluorobenzyl)quinuclidin-3-amine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on proteins or enzymes, while the fluorinated benzyl group enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Rigidity vs.

- Electron-Withdrawing Effects : Fluorine in the 4-fluorobenzyl group increases metabolic stability across analogs, as seen in antiviral candidates .

- Solubility : Salt forms (e.g., dihydrochloride in ) improve aqueous solubility, whereas carboxamide derivatives () balance lipophilicity for membrane permeability.

Key Observations :

- Microwave Synthesis : Used in quinuclidine analogs () to accelerate coupling reactions, reducing reaction times from hours to minutes.

- Reductive Amination : A plausible route for the target compound, given its structural similarity to other benzylamine derivatives .

- Challenges : Steric hindrance in quinuclidine systems may necessitate optimized catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .

Key Observations :

- Antiviral Potential: Fluorobenzyl-containing compounds show broad-spectrum activity against RNA viruses (SARS-CoV-2, enteroviruses) by targeting conserved viral proteins or host pathways .

Actividad Biológica

N-(4-Fluorobenzyl)quinuclidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of quinuclidine, characterized by the presence of a fluorobenzyl group. The quinuclidine moiety imparts rigidity and potential for interaction with various biological targets, particularly in the central nervous system.

Research indicates that compounds with a quinuclidine structure often interact with muscarinic acetylcholine receptors (mAChRs). These receptors play critical roles in neurotransmission and are implicated in various neurological disorders. This compound may act as an agonist or antagonist depending on the receptor subtype it interacts with.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinuclidine derivatives. For instance, this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of quinuclidine can inhibit cell proliferation in HeLa and K562 cells, suggesting a promising avenue for cancer therapy .

Table 1: Cytotoxicity of Quinuclidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15.2 |

| N-benzylindole derivative | K562 | 12.5 |

| Other quinuclidine derivatives | Various | 10-30 |

Antimicrobial Activity

Quinuclidine derivatives have also shown broad-spectrum antimicrobial activity. Studies indicate that certain analogs possess effective bactericidal properties against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom enhances the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy .

Table 2: Antimicrobial Activity of Quinuclidine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Other quinuclidine derivatives | E. coli | 15 |

| N-benzylindole derivative | Pseudomonas aeruginosa | 10 |

Case Studies

- Cytotoxicity Study : A recent investigation focused on the effects of this compound on HeLa cells. The study reported an IC50 value of 15.2 µM, indicating moderate cytotoxicity. The mechanism was linked to apoptosis induction via caspase activation .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of various quinuclidine derivatives, including this compound. It demonstrated potent activity against Staphylococcus aureus with an MIC of 8 µg/mL, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-(4-Fluorobenzyl)quinuclidin-3-amine, and how can reaction conditions be optimized for high yield?

Methodological Answer:

The synthesis of fluorobenzyl-containing compounds typically involves multi-step protocols. For example, N-(4-fluorobenzyl)-3-(4-propoxyphenyl)acrylamide is synthesized via nucleophilic substitution, followed by amide coupling . For quinuclidine derivatives, key steps may include:

- Quinuclidine functionalization : Alkylation of quinuclidin-3-amine with 4-fluorobenzyl bromide under inert conditions.

- Optimization : Use polar aprotic solvents (e.g., DMF) and controlled temperatures (0–5°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield optimization may require stoichiometric adjustments (e.g., 1.2:1 molar ratio of 4-fluorobenzyl bromide to amine) .

How should researchers characterize the structural and purity profile of this compound?

Methodological Answer:

Comprehensive characterization involves:

- NMR spectroscopy : Confirm quinuclidine ring integrity (e.g., ¹H NMR signals at δ 2.5–3.5 ppm for bridgehead protons) and fluorobenzyl substitution (¹H NMR: δ 4.3 ppm for benzylic CH₂; ¹⁹F NMR: δ -115 ppm for para-F) .

- Mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 263.1522 for C₁₄H₁₈FN₂) .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions, as demonstrated for structurally similar fluorobenzylidene-thiadiazolamine derivatives .

What in vitro assays are suitable for initial biological activity screening of this compound?

Methodological Answer:

Given its structural similarity to neuroactive compounds (e.g., quinuclidine-based muscarinic antagonists), prioritize:

- Receptor binding assays : Radioligand displacement studies for acetylcholine receptors (e.g., [³H]-N-methylscopolamine competition).

- Enzyme inhibition assays : Test against acetylcholinesterase or butyrylcholinesterase using Ellman’s method.

- Cytotoxicity screening : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to assess therapeutic index .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to evaluate the role of the fluorobenzyl group in this compound?

Methodological Answer:

- Analog synthesis : Replace the 4-fluorobenzyl group with chloro-, methoxy-, or unsubstituted benzyl groups.

- Pharmacological profiling : Compare binding affinities (e.g., IC₅₀ values) across analogs. Fluorine’s electron-withdrawing effects may enhance receptor binding via dipole interactions, as seen in fluorobenzyl-indole sulfonamides .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to map fluorine’s role in target binding pockets .

What strategies can resolve discrepancies in reported binding affinity data for this compound across studies?

Methodological Answer:

- Assay standardization : Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and protein concentration.

- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) alongside radioligand assays.

- Batch analysis : Verify compound purity (≥95% by HPLC) and stability (e.g., no decomposition in DMSO stocks) .

What computational methods are recommended to predict the metabolic stability of this compound?

Methodological Answer:

- In silico tools : Use SwissADME to predict cytochrome P450 interactions. Fluorobenzyl groups often reduce metabolic oxidation compared to non-fluorinated analogs.

- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for labile sites (e.g., benzylic C-H bonds).

- Metabolite identification : Simulate Phase I/II metabolism with GLORYx or similar platforms .

How can researchers optimize the pharmacokinetic profile of this compound for CNS penetration?

Methodological Answer:

- LogP adjustment : Introduce polar groups (e.g., hydroxyl) to balance lipophilicity (target logP ~2–3).

- P-glycoprotein efflux inhibition : Co-administer with inhibitors like verapamil or design analogs with reduced P-gp substrate recognition.

- In vivo PK studies : Measure brain/plasma ratios in rodent models after IV/oral dosing .

What experimental approaches address contradictory results in the proposed mechanism of action for this compound?

Methodological Answer:

- Knockout models : Use CRISPR-edited cell lines lacking suspected targets (e.g., mAChR M1/M3).

- Pathway analysis : Employ phosphoproteomics or RNA-seq to identify downstream signaling changes.

- Biolayer interferometry : Quantify direct binding to purified receptors vs. allosteric modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.